Paroxetine hydrochloride hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,131 mg/L at 25 °C

8.53e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Paroxetine hydrochloride hydrate, commonly referred to as paroxetine, is a selective serotonin reuptake inhibitor (SSRI) medication widely used in the treatment of depression and anxiety disorders []. However, its applications extend beyond these clinical uses, with ongoing research exploring its potential benefits in various scientific fields.

Treatment of Mental Health Conditions

- Depression: Paroxetine is one of the most well-established and effective medications for treating major depressive disorder []. Research has demonstrated its efficacy in reducing symptoms of depression in adults and adolescents [, ].

- Anxiety Disorders: Paroxetine is also approved for treating various anxiety disorders, including generalized anxiety disorder, social anxiety disorder, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD) []. Studies have shown its effectiveness in reducing anxiety symptoms and improving overall functioning in individuals with these conditions [, ].

Beyond Mood Disorders

Research is investigating the potential of paroxetine in treating various other conditions:

- Hot Flashes: Paroxetine may help alleviate hot flashes, a common symptom experienced by women going through menopause []. Studies suggest it can be effective in reducing the frequency and severity of hot flashes [].

- Premenstrual Dysphoric Disorder (PMDD): Paroxetine is being explored as a potential treatment option for PMDD, a severe form of premenstrual syndrome (PMS) characterized by significant emotional and physical symptoms []. Research suggests it may be beneficial in managing PMDD symptoms [].

- Eating Disorders: Some studies have investigated the use of paroxetine in combination with psychotherapy for treating bulimia nervosa, an eating disorder characterized by episodes of binge eating and purging []. While results are mixed, paroxetine may offer some benefit in reducing binge eating episodes [].

Paroxetine hydrochloride hemihydrate is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor, commonly used in the treatment of various psychiatric disorders. It is recognized for its efficacy in managing major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, and generalized anxiety disorder. The compound appears as an odorless, off-white powder with a melting point range of 120° to 138°C and exhibits a solubility of approximately 5.4 mg/mL in water .

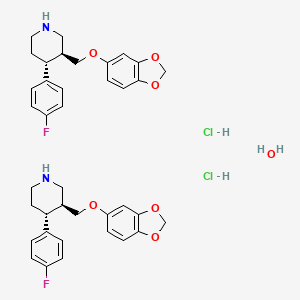

The chemical structure of paroxetine hydrochloride hemihydrate can be denoted by the empirical formula , with a molecular weight of 374.8 g/mol (329.4 g/mol as the free base) .

Paroxetine acts as a selective serotonin reuptake inhibitor (SSRI). SSRIs work by blocking the reuptake of serotonin, a neurotransmitter, into presynaptic neurons in the brain. This increased level of serotonin in the synaptic cleft is believed to contribute to the antidepressant and anxiolytic effects of paroxetine [].

Paroxetine hydrochloride hemihydrate primarily undergoes metabolic reactions within the body rather than exhibiting significant reactivity in laboratory settings. Its metabolism is predominantly facilitated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of several metabolites that are largely inactive . The primary reaction involves the inhibition of serotonin reuptake at synaptic clefts, which enhances serotonergic neurotransmission.

The biological activity of paroxetine is centered on its role as a selective serotonin reuptake inhibitor. By inhibiting the serotonin transporter protein, paroxetine increases the availability of serotonin in the synaptic cleft, contributing to its antidepressant effects. This mechanism also extends to some influence on norepinephrine reuptake but to a lesser extent . Paroxetine has shown high affinity for serotonin receptors, with inhibition constants (K_i) indicating its potency at various receptor sites:

- Serotonin transporter: 0.07 – 0.2 nM

- Norepinephrine transporter: 40 – 85 nM

- Dopamine D2 receptor: 7,700 nM .

The synthesis of paroxetine hydrochloride hemihydrate typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the piperidine ring: This step often employs cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the methylenedioxyphenyl group: This is achieved through nucleophilic substitution reactions or coupling reactions.

- Hydrochloride salt formation: The final step usually involves reacting the base form with hydrochloric acid to yield paroxetine hydrochloride hemihydrate.

Detailed synthetic pathways can vary based on specific laboratory conditions and desired purity levels.

Paroxetine hydrochloride hemihydrate is primarily utilized in clinical settings for:

- Major Depressive Disorder: To alleviate symptoms associated with depression.

- Obsessive-Compulsive Disorder: To reduce compulsive behaviors and intrusive thoughts.

- Panic Disorder: To manage acute panic attacks.

- Social Anxiety Disorder: To help individuals cope with social interactions.

- Post-Traumatic Stress Disorder: To mitigate symptoms following traumatic experiences.

- Premenstrual Dysphoric Disorder: To address severe emotional and physical symptoms before menstruation .

Additionally, it has applications in treating chronic pain conditions and hot flashes associated with menopause.

Paroxetine has been studied for its interactions with various pharmacological agents. Notably:

- Cytochrome P450 Interactions: Paroxetine is a known inhibitor of CYP2D6, which can affect the metabolism of other drugs processed by this enzyme .

- Serotonergic Drugs: Co-administration with other serotonergic agents may increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity .

- Anticoagulants and Antiepileptics: Studies indicate that paroxetine does not significantly alter the protein binding or pharmacokinetics of drugs like warfarin or phenytoin .

Paroxetine hydrochloride hemihydrate belongs to a broader class of selective serotonin reuptake inhibitors. Here are some similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Fluoxetine | Selective serotonin reuptake inhibitor | First SSRI approved; long half-life |

| Sertraline | Selective serotonin reuptake inhibitor | Effective for both depression and anxiety |

| Escitalopram | Selective serotonin reuptake inhibitor | More potent than its racemic counterpart |

| Citalopram | Selective serotonin reuptake inhibitor | Less side effects compared to older SSRIs |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |

Uniqueness of Paroxetine

Paroxetine is distinguished by its high selectivity for serotonin transporters compared to other compounds in its class, which may exhibit broader receptor activity. Additionally, it has been noted for its potential effects on G protein-coupled receptor kinase 2 inhibition, which may contribute to its unique pharmacodynamic profile .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/

129 - 131 °C

Storage

UNII

32Q7TW8BX7

Related CAS

78246-49-8 (hydrochloride)

110429-35-1 (HCl hemihydrate)

72471-80-8 (acetate)

GHS Hazard Statements

H302 (98.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (55.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (12.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (40.26%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Paroxetine is included in the database.

Paxil is indicated for the treatment of major depressive disorder. /Included in US product labeling/

Paxil is indicated for the treatment of obsessions and compulsions in patients with obsessive compulsive disorder (OCD) as defined in the DSM-IV. The obsessions or compulsions cause marked distress, are time-consuming, or significantly interfere with social or occupational functioning. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for PAROXETINE (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Functional and structural approaches were used to examine the inhibitory mechanisms and binding site location for fluoxetine and paroxetine, two serotonin selective reuptake inhibitors, on nicotinic acetylcholine receptors (AChRs) in different conformational states. The results establish that: (a) fluoxetine and paroxetine inhibit h alpha1beta1 gammadelta AChR-induced Ca(2+) influx with higher potencies than dizocilpine. The potency of fluoxetine is increased approximately 10-fold after longer pre-incubation periods, which is in agreement with the enhancement of (3)H-cytisine binding to resting but activatable Torpedo AChRs elicited by these antidepressants, (b) fluoxetine and paroxetine inhibit the binding of the phencyclidine analog piperidyl-3,4-(3)H(N)]-(N-(1-(2 thienyl)cyclohexyl)-3,4-piperidine to the desensitized Torpedo AChR with higher affinities compared to the resting AChR, and (c) fluoxetine inhibits (3)H-dizocilpine binding to the desensitized AChR, suggesting a mutually exclusive interaction. This is supported by our molecular docking results where neutral dizocilpine and fluoxetine and the conformer of protonated fluoxetine with the highest LUDI score interact with the domain between the valine (position 13') and leucine (position 9') rings. Molecular mechanics calculations also evidence electrostatic interactions of protonated fluoxetine at positions 20', 21', and 24'. Protonated dizocilpine bridges these two binding domains by interacting with the valine and outer (position 20') rings. The high proportion of protonated fluoxetine and dizocilpine calculated at physiological pH suggests that the protonated drugs can be attracted to the channel mouth before binding deeper within the AChR ion channel between the leucine and valine rings, a domain shared with phencyclidine, finally blocking ion flux and inducing AChR desensitization.

Paroxetine was shown to be a potent (Ki = 1.1 nM) and specific inhibitor of [3H]-5-hydroxytryptamine (5-HT) uptake into rat cortical and hypothalamic synaptosomes in vitro. Lineweaver-Burk kinetic analysis determined that this inhibition was competitive in nature, implying a direct interaction with the 5-HT uptake transporter complex. Oral administration of paroxetine produced a dose-related inhibition of [3H]-5-HT uptake (ED50 = 1.9 mg/kg) into rat hypothalamic synaptosomes ex vivo with little effect on [3H]-l-noradrenaline (NA) uptake (ED50 greater than 30 mg/kg). This selectivity for 5-HT uptake was maintained after oral dosing for 14 days. Paroxetine (ED50 1-3 mg/kg PO) prevented the 5-HT depleting effect of p-chloroamphetamine (PCA) in rat brain, demonstrating 5-HT uptake blockade in vivo. Radioligand binding techniques in rat brain in vitro showed that paroxetine has little affinity for alpha 1, alpha 2 or beta adrenoceptors, dopamine (D2), 5-HT1, 5-HT2 or histamine (H1) receptors at concentrations below 1000 nM. Paroxetine demonstrated weak affinity for muscarinic receptors (Ki = 89 nM) but was at least 15 fold weaker than amitriptyline (Ki = 5.1 nM). Paroxetine, therefore, provides a useful pharmacological tool for investigating 5-HT systems and furthermore should be an antidepressant with reduced tricyclic-like side-effects.

The precise mechanism of antidepressant action of paroxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin at the presynaptic neuronal membrane. Paroxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission. Like other SSRIs (e.g., citalopram, fluoxetine, fluvoxamine, sertraline), paroxetine appears to have only very weak effects on the reuptake of norepinephrine or dopamine and does not exhibit clinically important anticholinergic, antihistaminic, or adrenergic (a1, a2, beta) blocking activity at usual therapeutic dosages. Although the mechanism of antidepressant action of antidepressant agents may involve inhibition of the reuptake of various neurotransmitters (i.e., serotonin, norepinephrine) at the presynaptic neuronal membrane, it has been suggested that postsynaptic receptor modification is mainly responsible for the antidepressant action observed during long-term administration of antidepressant agents. During long-term therapy with most antidepressants (e.g., tricyclic antidepressants, monoamine oxidase (MAO) inhibitors), these adaptive changes mainly consist of subsensitivity of the noradrenergic adenylate cyclase system in association with a decrease in the number of beta-adrenergic receptors; such effects on noradrenergic receptor function are commonly referred to as down regulation. However, in an animal study, long-term administration of paroxetine was not shown to downregulate noradrenergic receptors in the CNS as has been observed with many other clinically effective antidepressants. In addition, some antidepressants (e.g., amitriptyline) reportedly decrease the number of serotonergic (5-HT) binding sites following chronic administration.

Reduced glucose metabolism has been implicated as a pathophysiology of depressive disorder. Normalization of such impaired neurometabolism has been related to the therapeutic actions of antidepressant medication. However, the molecular mechanism underlying the neurometabolic actions of antidepressants has not been fully understood. Given that AMP-activated protein kinase (AMPK) is a master switch for energy homeostasis, we aimed to determine whether selective serotonin reuptake inhibitor paroxetine enhances energy metabolism by activating AMPK in neuroblastoma cells. We found that paroxetine dose dependently increased mitochondrial biogenesis, which involves the AMPK-peroxisome proliferator-activated receptor-gamma coactivator-1a pathway. In addition, paroxetine-induced AMPK activation increases glucose uptake and ATP production. These neurometabolic effects of paroxetine were suppressed by cotreatment with compound C (CC), an AMPK inhibitor. These findings suggest a possibility that modulation of the AMPK pathway might be a previously unrecognized mechanism underlying the neurometabolic action of antidepressants. Further study is warranted to examine the region-specific and time-specific effects of AMPK modulation by antidepressants on mood-related behaviors.

For more Mechanism of Action (Complete) data for PAROXETINE (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

110429-35-1

Absorption Distribution and Excretion

About 2/3 of a single paroxetine dose is found to be excreted in the urine and the remainder is found to be excreted in feces. Almost all of the dose is eliminated as metabolites; 3% is found to be excreted as unchanged paroxetine. About 64% of a 30 mg oral dose was found excreted in the urine, with 2% as the parent drug and 62% appearing as metabolites. Approximately 36% of the dose was found to be eliminated in the feces primarily as metabolites and less than 1% as the parent compound.

Paroxetine has a large volume of distribution and is found throughout the body, including in the central nervous system. Only 1% of the drug is found in the plasma. Paroxetine is found in the breast milk at concentrations similar to the concentrations found in plasma.

The apparent oral clearance of paroxetine is 167 L/h. The clearance of paroxetine in patients with renal failure is significantly lower and dose adjustment may be required, despite the fact that it is mainly cleared by the liver. Dose adjustments may be required in hepatic impairment.

Paroxetine hydrochloride appears to be slowly but well absorbed from the GI tract following oral administration. Although the oral bioavailability of paroxetine hydrochloride in humans has not been fully elucidated to date, the manufacturer states that paroxetine is completely absorbed after oral dosing of a solution of the hydrochloride salt. However, the relative proportion of an oral dose that reaches systemic circulation unchanged appears to be relatively small because paroxetine undergoes extensive first-pass metabolism. The oral tablets and suspension of paroxetine hydrochloride reportedly are bioequivalent.

In steady-state dose proportionality studies involving elderly and nonelderly patients, at doses of 20 mg to 40 mg daily for the elderly and 20 mg to 50 mg daily for the nonelderly, some nonlinearity was observed in both populations, again reflecting a saturable metabolic pathway. In comparison to Cmin values after 20 mg daily, values after 40 mg daily were only about 2 to 3 times greater than doubled.

Approximately 95% and 93% of paroxetine is bound to plasma protein at 100 ng/mL and 400 ng/mL, respectively. Under clinical conditions, paroxetine concentrations would normally be less than 400 ng/mL. Paroxetine does not alter the in vitro protein binding of phenytoin or warfarin.

Paroxetine distributes throughout the body, including the CNS, with only 1% remaining in the plasma.

For more Absorption, Distribution and Excretion (Complete) data for PAROXETINE (13 total), please visit the HSDB record page.

Metabolism Metabolites

The exact metabolic fate of paroxetine has not been fully elucidated; however, paroxetine is extensively metabolized, probably in the liver. The principal metabolites are polar and conjugated products of oxidation and methylation, which are readily cleared by the body. Conjugates with glucuronic acid and sulfate predominate, and the principal metabolites have been isolated and identified. The metabolites of paroxetine have been shown to possess no more than 2% of the potency of the parent compound as inhibitors of serotonin reuptake; therefore, they are essentially inactive.

Paroxetine is extensively metabolized after oral administration. The principal metabolites are polar and conjugated products of oxidation and methylation, which are readily cleared. Conjugates with glucuronic acid and sulfate predominate, and major metabolites have been isolated and identified. Data indicate that the metabolites have no more than 1/50 the potency of the parent compound at inhibiting serotonin uptake. The metabolism of paroxetine is accomplished in part by CYP2D6. Saturation of this enzyme at clinical doses appears to account for the nonlinearity of paroxetine kinetics with increasing dose and increasing duration of treatment. The role of this enzyme in paroxetine metabolism also suggests potential drug-drug interactions

Paroxetine has known human metabolites that include 4-[[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol.

Paroxetine is extensively metabolized after oral administration, likely in the liver. The main metabolites are polar and conjugated products of oxidation and methylation, which are readily eliminated by the body. The predominant metabolites are glucuronic acid and sulfate conjugates. Paroxetine metabolites do not possess significant pharmacologic activity (less than 2% that of parent compound). Paroxetine is metabolized by cytochrome P450 (CYP) 2D6. Enzyme saturation appears to account for the nonlinear pharmacokinetics observed with increasing dose and duration of therapy. Route of Elimination: Approximately 64% of a 30 mg oral solution of paroxetine was excreted in the urine with 2% as the parent compound and 62% as metabolites. Approximately 36% of the dose was excreted in the feces (via bile), mostly as metabolites and less than 1% as parent compound. Half Life: 21-24 hours

Associated Chemicals

Paroxetine hydrochloride; 78246-49-8

Paroxetine mesylate; 217797-14-3

Paroxetine hydrochloride hemihydrate; 110429-35-1

Wikipedia

Metformin

FDA Medication Guides

Paroxetine Hydrochloride

TABLET;ORAL

SUSPENSION;ORAL

APOTEX TECHNOLOGIES

08/18/2023

Paxil CR

Paroxetine Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

APOTEX TECHNOLOGIES

08/18/2023

Drug Warnings

/BOXED WARNING/ WARNING: SUICIDAL THOUGHTS AND BEHAVIORS. Antidepressants, including selective serotonin reuptake inhibitors (SSRIs), have been shown to increase the risk of suicidal thoughts and behavior in pediatric and young adult patients when used to treat major depressive disorder and other psychiatric disorders. Because Brisdelle is an SSRI, monitor patients closely for worsening and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber.

Somnolence, which appears to be dose related, is among the most common adverse effects of paroxetine, occurring in approximately 23% of depressed patients receiving the drug in short-term controlled clinical trials. Somnolence required discontinuance of therapy in about 2% of patients. Headache occurred in about 18 or 15% of patients receiving paroxetine in short- or long-term controlled clinical trials, respectively. In addition, migraine or vascular headache has been reported in up to 1% or less than 0.1% of paroxetine-treated patients, respectively. Asthenia, which also appears to be dose related,1 occurred in 15% of depressed patients receiving the drug in short-term controlled clinical trials and required discontinuance of therapy in about 2% of patients.

Dizziness, which appears to be dose related, occurred in about 13% of patients receiving paroxetine in short-term controlled clinical trials. Insomnia occurred in about 13 or 8% of patients receiving the drug in short- or long-term controlled clinical trials, respectively. However, because insomnia is a symptom also associated with depression, relief of insomnia and improvement in sleep patterns may occur when clinical improvement in depression becomes apparent during antidepressant therapy. In clinical trials, less than 2% of patients discontinued paroxetine because of insomnia.

For more Drug Warnings (Complete) data for PAROXETINE (41 total), please visit the HSDB record page.

Biological Half Life

Paroxetine hydrochloride is completely absorbed after oral dosing of a solution of the hydrochloride salt. In a study in which normal male subjects (n = 15) received 30 mg tablets daily for 30 days, steady-state paroxetine concentrations were achieved by approximately 10 days for most subjects, although it may take substantially longer in an occasional patient. At steady state, mean ... half life was ... 21.0 hours (CV 32%) ... .

The mean elimination half-life is approximately 21 hours (CV 32%) after oral dosing of 30 mg tablets daily for 30 days of Paxil.

The elimination half-life of paroxetine when administered as paroxetine hydrochloride averages approximately 21-24 hours, although there is wide interpatient variation with half-lives (ranging from 7-65 hours in one study). In healthy males receiving one 30-mg tablet of paroxetine (administered as paroxetine mesylate) once daily for 24 days, the mean paroxetine half-life was 33.2 hours. In geriatric individuals, elimination half-life of paroxetine (administered as paroxetine hydrochloride) may be increased (e.g., to about 36 hours).

Use Classification

Methods of Manufacturing

Preparation: J. A. Christensen, R. F. Squires, German patent 2404113; eidem, United States of America patent 3912743; United States of America patent 4007196 (1974, 1975, 1977 all to Ferrosan).

Storage Conditions

Store tablets between 15 deg and 30 °C (59 deg and 86 °F). ... Store suspension at or below 25 °C (77 °F).

Interactions

A 74-year-old man with depressive symptoms was admitted to a psychiatric hospital due to insomnia, loss of appetite, exhaustion, and agitation. Medical treatment was initiated at a daily dose of 20 mg paroxetine and 1.2 mg alprazolam. On the 10th day of paroxetine and alprazolam treatment, the patient exhibited marked psychomotor retardation, disorientation, and severe muscle rigidity with tremors. The patient had a fever (38.2 degrees C), fluctuating blood pressure (between 165/90 and 130/70 mg mm Hg), and severe extrapyramidal symptoms. Laboratory tests showed an elevation of creatine phosphokinase (2218 IU/L), aspartate aminotransferase (134 IU/L), alanine aminotransferase (78 IU/L), and BUN (27.9 mg/ml) levels. The patient received bromocriptine and diazepam to treat his symptoms. 7 days later, the fever disappeared and the patient's serum CPK levels were normalized (175 IU/L). This patient presented with symptoms of neuroleptic malignant syndrome (NMS), thus demonstrating that NMS-like symptoms can occur after combined paroxetine and alprazolam treatment. The adverse drug reaction score obtained by the Naranjo algorithm was 6 in our case, indicating a probable relationship between the patient's NMS-like adverse symptoms and the combined treatment used in this case. The involvement of physiologic and environmental aspects specific to this patient was suspected. Several risk factors for NMS should be noted in elderly depressive patients whose symptoms often include dehydration, agitation, malnutrition, and exhaustion. Careful therapeutic intervention is necessary in cases involving elderly patients who suffer from depression.

Serotonin toxicity is an iatrogenic complication of serotonergic drug therapy. It is due to an overstimulation of central and peripheral serotonin receptors that lead to neuromuscular, mental and autonomic changes. Moclobemide is a reversible inhibitor of monoamine oxidase (MAO)-A, selegiline is an irreversible selective inhibitor of MAO-B, and paroxetine is a selective serotonin reuptake inhibitor. Combined use of these agents is known to cause serotonin toxicity. A 53-year-old woman had been treated with paroxetine and selegiline. After moclobemide was prescribed in place of paroxetine without a washout period, she quickly developed confusion, agitation, ataxia, diaphoresis, tremor, mydriasis, ocular clonus, hyperreflexia, tachycardia, moderately elevated blood pressure and high fever, symptoms that were consistent with serotonin toxicity. Discontinuation of the drugs, hydration and supportive care were followed by remarkable improvement of baseline status within 3 days. This case demonstrates that serotonin toxicity may occur even with small doses of paroxetine, selegiline and moclobemide in combination. Physicians managing patients with depression must be aware of the potential for serotonin toxicity and should be able to recognize and treat or, ideally, anticipate and avoid this pharmacodynamically-mediated interaction that may occur between prescribed drugs.

A 69-year-old white female presented to the emergency department with a history of confusion and paranoia over the past several days. On admission the patient was taking carvedilol 12 mg twice daily, warfarin 2 mg/day, folic acid 1 mg/day, levothyroxine 100 microg/day, pantoprazole 40 mg/day, paroxetine 40 mg/day, and flecainide 100 mg twice daily. Flecainide had been started 2 weeks prior for atrial fibrillation. Laboratory test findings on admission were notable only for a flecainide plasma concentration of 1360 ug/L (reference range 200-1000). A metabolic drug interaction between flecainide and paroxetine, which the patient had been taking for more than 5 years, was considered. Paroxetine was discontinued and the dose of flecainide was reduced to 50 mg twice daily. Her delirium resolved 3 days later. ... According to the Naranjo probability scale, flecainide was the probable cause of the patient's delirium; the Horn Drug Interaction Probability Scale indicates a possible pharmacokinetic drug interaction between flecainide and paroxetine. Supratherapeutic flecainide plasma concentrations may cause delirium. Because toxicity may occur when flecainide is prescribed with paroxetine and other potent CYP2D6 inhibitors, flecainide plasma concentrations should be monitored closely with commencement of CYP2D6 inhibitors.

For more Interactions (Complete) data for PAROXETINE (53 total), please visit the HSDB record page.

Dates

2: Everitt H, Baldwin DS, Stuart B, Lipinska G, Mayers A, Malizia AL, Manson CC, Wilson S. Antidepressants for insomnia in adults. Cochrane Database Syst Rev. 2018 May 14;5:CD010753. doi: 10.1002/14651858.CD010753.pub2. Review. PubMed PMID: 29761479.

3: Zwink N, Jenetzky E. Maternal drug use and the risk of anorectal malformations: systematic review and meta-analysis. Orphanet J Rare Dis. 2018 May 10;13(1):75. doi: 10.1186/s13023-018-0789-3. Review. PubMed PMID: 29747656; PubMed Central PMCID: PMC5946541.

4: Qin B, Chen H, Gao W, Zhao LB, Zhao MJ, Qin HX, Chen W, Chen L, Yang MX. Efficacy, acceptability, and tolerability of antidepressant treatments for patients with post-stroke depression: a network meta-analysis. Braz J Med Biol Res. 2018;51(7):e7218. doi: 10.1590/1414-431x20187218. Epub 2018 May 7. Review. PubMed PMID: 29742266; PubMed Central PMCID: PMC5972011.

5: Ielmini M, Poloni N, Caselli I, Bianchi L, Diurni M, Vender S, Callegari C. Efficacy and Tolerability of Two Different Kinds of Titration of Paroxetine Hydrocloride Solution: an Observational Study. Psychopharmacol Bull. 2018 Mar 13;48(3):33-41. Review. PubMed PMID: 29713104; PubMed Central PMCID: PMC5875366.

6: Miller MW. Leveraging genetics to enhance the efficacy of PTSD pharmacotherapies. Neurosci Lett. 2018 Apr 22. pii: S0304-3940(18)30302-1. doi: 10.1016/j.neulet.2018.04.039. [Epub ahead of print] Review. PubMed PMID: 29689343.

7: Agabio R, Trogu E, Pani PP. Antidepressants for the treatment of people with co-occurring depression and alcohol dependence. Cochrane Database Syst Rev. 2018 Apr 24;4:CD008581. doi: 10.1002/14651858.CD008581.pub2. Review. PubMed PMID: 29688573.

8: Melo G, Dutra KL, Rodrigues Filho R, Ortega AOL, Porporatti AL, Dick B, Flores-Mir C, De Luca Canto G. Association between psychotropic medications and presence of sleep bruxism: A systematic review. J Oral Rehabil. 2018 Jul;45(7):545-554. doi: 10.1111/joor.12633. Epub 2018 May 3. Review. PubMed PMID: 29663484.

9: Beyer JL, Johnson KG. Advances in Pharmacotherapy of Late-Life Depression. Curr Psychiatry Rep. 2018 Apr 7;20(5):34. doi: 10.1007/s11920-018-0899-6. Review. PubMed PMID: 29627920.

10: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.

11: Barić H, Đorđević V, Cerovečki I, Trkulja V. Complementary and Alternative Medicine Treatments for Generalized Anxiety Disorder: Systematic Review and Meta-analysis of Randomized Controlled Trials. Adv Ther. 2018 Mar;35(3):261-288. doi: 10.1007/s12325-018-0680-6. Epub 2018 Mar 5. Review. PubMed PMID: 29508154.

12: Lauritsen CG, Chua AL, Nahas SJ. Current Treatment Options: Headache Related to Menopause-Diagnosis and Management. Curr Treat Options Neurol. 2018 Mar 6;20(4):7. doi: 10.1007/s11940-018-0492-7. Review. PubMed PMID: 29508091.

13: Kaur R, Sinha VR. Antidepressants as antipruritic agents: A review. Eur Neuropsychopharmacol. 2018 Mar;28(3):341-352. doi: 10.1016/j.euroneuro.2018.01.007. Epub 2018 Feb 16. Review. PubMed PMID: 29456150.

14: Quagliato LA, Freire RC, Nardi AE. Risks and benefits of medications for panic disorder: a comparison of SSRIs and benzodiazepines. Expert Opin Drug Saf. 2018 Mar;17(3):315-324. doi: 10.1080/14740338.2018.1429403. Epub 2018 Jan 22. Review. PubMed PMID: 29357714.

15: Perna G, Caldirola D. Management of Treatment-Resistant Panic Disorder. Curr Treat Options Psychiatry. 2017;4(4):371-386. doi: 10.1007/s40501-017-0128-7. Epub 2017 Oct 24. Review. PubMed PMID: 29238651; PubMed Central PMCID: PMC5717132.

16: Wagner G, Schultes MT, Titscher V, Teufer B, Klerings I, Gartlehner G. Efficacy and safety of levomilnacipran, vilazodone and vortioxetine compared with other second-generation antidepressants for major depressive disorder in adults: A systematic review and network meta-analysis. J Affect Disord. 2018 Mar 1;228:1-12. doi: 10.1016/j.jad.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29197738.

17: Lee Y, Rosenblat JD, Lee J, Carmona NE, Subramaniapillai M, Shekotikhina M, Mansur RB, Brietzke E, Lee JH, Ho RC, Yim SJ, McIntyre RS. Efficacy of antidepressants on measures of workplace functioning in major depressive disorder: A systematic review. J Affect Disord. 2018 Feb;227:406-415. doi: 10.1016/j.jad.2017.11.003. Epub 2017 Nov 7. Review. PubMed PMID: 29154157.

18: Solhaug V, Molden E. Individual variability in clinical effect and tolerability of opioid analgesics - Importance of drug interactions and pharmacogenetics. Scand J Pain. 2017 Oct;17:193-200. doi: 10.1016/j.sjpain.2017.09.009. Epub 2017 Oct 17. Review. PubMed PMID: 29054049.

19: Kouwenhoven TA, van de Kerkhof PCM, Kamsteeg M. Use of oral antidepressants in patients with chronic pruritus: A systematic review. J Am Acad Dermatol. 2017 Dec;77(6):1068-1073.e7. doi: 10.1016/j.jaad.2017.08.025. Epub 2017 Oct 21. Review. PubMed PMID: 29033248.

20: Smith B, Dubovsky SL. Pharmacotherapy of mood disorders and psychosis in pre- and post-natal women. Expert Opin Pharmacother. 2017 Nov;18(16):1703-1719. doi: 10.1080/14656566.2017.1391789. Epub 2017 Nov 7. Review. PubMed PMID: 29019422.